Ethyl 3-ethylpent-2-enoate
Overview
Description
Ethyl 3-ethylpent-2-enoate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of applications including fragrances, flavors, and as solvents. While the specific compound ethyl 3-ethylpent-2-enoate is not directly mentioned in the provided papers, the papers do discuss related ethyl esters and their properties, which can provide insight into the characteristics of ethyl 3-ethylpent-2-enoate.
Synthesis Analysis
The synthesis of related ethyl esters can involve various chemical reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a coupling reaction catalyzed by a ruthenium complex, which suggests that transition metal-catalyzed reactions could be a viable pathway for synthesizing similar compounds like ethyl 3-ethylpent-2-enoate . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate demonstrates the use of reagents such as N,N-dimethylformamide dimethyl acetal in the preparation of ethyl esters with complex substituents .
Molecular Structure Analysis
The molecular structure of ethyl esters can be determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety . Similarly, DFT calculations were used to analyze the molecular conformation and vibrational spectra of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, which could also be applied to ethyl 3-ethylpent-2-enoate to predict its structure and properties .
Chemical Reactions Analysis
Ethyl esters can undergo various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles, for example, leads to the transformation into ethyl 2-aminopropenoate with different substituents, indicating that nucleophilic substitution reactions are relevant for this class of compounds . Cycloaddition reactions are also possible, as demonstrated by ethyl (Z)-3-fluoropropenoate, which reacts with dienes to give cycloadducts10. These types of reactions could potentially be applied to ethyl 3-ethylpent-2-enoate to create new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as cyano or ester functionalities can affect the stability and reactivity of the molecule . The solvent effects on the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene indicate that the environment can significantly impact the behavior of ethyl esters . Additionally, the tautomeric equilibrium of ethyl 3-oxo-4-pentenoate between its ketonic and enolic forms suggests that ethyl 3-ethylpent-2-enoate may also exhibit tautomerism, which could affect its reactivity and physical properties .
Scientific Research Applications
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Organic Synthesis
- Ethyl 3-ethylpent-2-enoate is a chemical substance used in organic synthesis . The specific applications and methods of use in this field would depend on the reactions that this compound can undergo. For example, it might be used as a starting material or intermediate in the synthesis of other organic compounds .
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Synthesis of Coumarin Derivatives
- A study has shown that Ethyl 3-ethylpent-2-enoate can be used in the synthesis of coumarin derivatives . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
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Chemical Analysis
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Synthesis of 1,3-Dinitropropanes
- Ethyl 3-ethylpent-2-enoate could potentially be used in the synthesis of 1,3-dinitropropanes . The Henry reaction was performed using microwave heating within the deep eutectic solvent (DES) choline chloride/urea (ChCl/urea) which acted as both the catalyst and solvent for the reaction . The optimisation of the conditions (temperature, heating mode, time, DES) allowed 1,3-dinitropropane derivatives to be obtained .
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Synthesis of Ethyl (E) 2-Cyano-3 Substituted Aryl/Alkyl Acrylate Compounds
Safety And Hazards
properties
IUPAC Name |
ethyl 3-ethylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULZRAVBXKKDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502228 | |
Record name | Ethyl 3-ethylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethylpent-2-enoate | |
CAS RN |
15249-93-1 | |
Record name | Ethyl 3-ethylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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